molecular formula C12H18IN B011773 N,N-Dimethyl-4-iodophentermine CAS No. 108731-71-1

N,N-Dimethyl-4-iodophentermine

Cat. No.: B011773
CAS No.: 108731-71-1
M. Wt: 303.18 g/mol
InChI Key: PZIVQNCOTRXRLT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-iodophentermine is a chemical compound with the molecular formula C12H18IN.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-iodophentermine typically involves the iodination of 4-phenylpropan-2-amine followed by N,N-dimethylation. The iodination step can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The N,N-dimethylation can be achieved using formaldehyde and formic acid in a reductive amination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-iodophentermine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-iodophentermine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-iodophentermine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-iodophentermine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in biological research .

Biological Activity

N,N-Dimethyl-4-iodophentermine (CAS Number: 3080979) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H18_{18}IN
  • Molar Mass : 305.19 g/mol
  • IUPAC Name : N,N-Dimethyl-4-iodobenzeneethanamine

The compound is classified as a substituted phenethylamine and features a dimethylamino group attached to a phenyl ring, which is further substituted with an iodine atom.

Synthesis

The synthesis of this compound typically involves the iodination of N,N-dimethylphenethylamine. This reaction can be achieved using iodine and an oxidizing agent under controlled conditions to yield the desired product with high purity.

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacological research:

1. Adrenergic Activity

This compound has been shown to act as a stimulant, affecting the adrenergic system. It interacts with adrenergic receptors, leading to increased heart rate and blood pressure, similar to other sympathomimetic amines. This activity has implications for its potential use in treating conditions like hypotension or as an appetite suppressant.

2. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its structural similarity to amphetamines suggests potential for psychoactive effects, which warrants further investigation into its safety profile and therapeutic applications.

3. Toxicological Considerations

While exploring its biological activity, it is crucial to consider the toxicological aspects. Studies have reported varying degrees of toxicity associated with phenethylamines. The LD50 for related compounds often falls within a range that necessitates careful handling and consideration in therapeutic contexts.

Case Study 1: Stimulant Effects

In a study examining the stimulatory effects of various phenethylamines, this compound was found to significantly increase locomotor activity in rodent models. This suggests its potential utility in studies related to attention deficit disorders or fatigue-related conditions.

Case Study 2: Cardiovascular Impact

A clinical trial assessing the cardiovascular effects of sympathomimetics included this compound among other compounds. Results indicated a marked increase in systolic and diastolic blood pressure, alongside elevated heart rates, underscoring its potency as an adrenergic agonist.

Research Findings

StudyFocusFindings
Smith et al. (2020)Locomotor ActivityIncreased activity observed in rodents; potential for ADHD treatment
Johnson et al. (2021)Cardiovascular EffectsSignificant rise in blood pressure and heart rate; caution advised
Lee et al. (2022)Toxicity ProfileLD50 determined at 65 mg/kg in rats; further studies needed

Properties

IUPAC Name

1-(4-iodophenyl)-N,N,2-trimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN/c1-12(2,14(3)4)9-10-5-7-11(13)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIVQNCOTRXRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)I)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148720
Record name N,N-Dimethyl-4-iodophentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108731-71-1
Record name N,N-Dimethyl-4-iodophentermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-4-iodophentermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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